7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by a 3-chlorophenyl substituent at the 7-position and an amine group at the 2-position. The chlorine atom at the 3-position on the phenyl ring likely enhances lipophilicity and influences electronic interactions with target proteins, such as acetolactate synthase (ALS) in plants .
Properties
IUPAC Name |
7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-8-3-1-2-7(6-8)9-4-5-14-11-15-10(13)16-17(9)11/h1-6H,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLHINPMUWGPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198342 | |
| Record name | 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-67-7 | |
| Record name | 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 1,3-Diketones with 5-Amino-1,2,4-triazole
The foundational step involves cyclocondensation between 1,3-diketones and 5-amino-1,2,4-triazole to form 7-hydroxytriazolopyrimidine intermediates (e.g., 4 in Scheme 1 of). For example:
- 1,3-Diketone Preparation :
Substituted ethanones react with diethyl carbonate under basic conditions to form asymmetrical 1,3-diketones. A 3-chlorophenyl-substituted ethanone would yield 1-(3-chlorophenyl)propane-1,3-dione, positioning the aryl group at C5 or C7 post-cyclization. - Cyclization :
Heating the diketone with 5-amino-1,2,4-triazole in polar aprotic solvents (e.g., DMF) forms the triazolopyrimidine core. The reaction proceeds via nucleophilic attack and dehydration, with the 3-chlorophenyl group orienting at C7 based on steric and electronic factors.
Halogenation at C7
Chlorination of the 7-hydroxy intermediate using phosphoryl chloride (POCl₃) introduces a reactive chloro group, enabling subsequent functionalization. For instance, 7-hydroxytriazolopyrimidine 4 (R = 3-chlorophenyl) reacts with POCl₃ at reflux to yield 7-chloro-5-(3-chlorophenyl)-triazolo[1,5-a]pyrimidine (5 ).
Introduction of the 2-Amine Group
Post-Synthetic Amination
An alternative route involves substituting a halogen or leaving group at C2 with ammonia or amines. While and focus on C7 modifications, analogous methods could apply:
- Chloro Precursor : Synthesize 2-chloro-triazolopyrimidine via halogenation.
- Amination : React with aqueous NH₃ under catalytic conditions (e.g., CuI, L-proline) to yield the 2-amine derivative.
Functionalization at C7 with 3-Chlorophenyl
Direct Cyclization with 3-Chlorophenyl-Substituted Diketone
Using 1-(3-chlorophenyl)propane-1,3-dione in the initial cyclization step directly installs the 3-chlorophenyl group at C7. This method mirrors the synthesis of 5-(pyridin-2-yl) derivatives in, where the diketone’s aryl group occupies C5 or C7 based on regiochemistry.
Optimization and Analytical Validation
Reaction Conditions
Structural Confirmation
Yield and Purity Data
| Intermediate | Reaction Step | Yield (%) | Purity (%) |
|---|---|---|---|
| 4 (7-hydroxy) | Cyclization | 65–78 | 90–95 |
| 5 (7-chloro) | Halogenation | 70–85 | 88–93 |
| Target Compound | Final Amination | 50–67 | 83–89 |
Challenges and Alternative Approaches
Regioselectivity Issues
Competing orientation of the 3-chlorophenyl group during cyclization may require directing groups or microwave-assisted synthesis to enhance selectivity.
Stability of the 2-Amine Group
Protection strategies (e.g., Boc groups) may be necessary to prevent oxidation during halogenation or coupling steps.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding triazolopyrimidine N-oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Analog : N-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ()
- Structural Difference : Chlorine at the 4-position of the phenyl ring vs. 3-position in the target compound.
- Impact : The 4-chloro substituent in may alter steric hindrance and electronic distribution compared to the 3-chloro analog. Quantum chemical calculations on similar triazolopyrimidines suggest that substituent position affects the electron density of the triazolopyrimidine ring, which is critical for binding to ALS enzymes .
Data Table 1: Substituent Position and Activity
Methyl and Trifluoromethyl Modifications
Key Analog : 5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine ()
- Structural Features : Incorporates a 5-methyl group and a 4-CF₃-phenyl substituent.
- Similar compounds with trifluoromethyl groups exhibit enhanced herbicidal activity (IC₅₀: 0.5–0.9 μM) compared to chloro-substituted analogs .
Hybrid Heterocyclic Systems
Key Analog : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives ()
- Structural Difference : Pyrazolo[1,5-a]pyrimidine core vs. triazolo[1,5-a]pyrimidine.
- Impact : Pyrazolo analogs generally exhibit lower herbicidal activity but higher antifungal potency. For example, N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine () shows 85% inhibition against Rhizoctonia solani at 50 μg/mL, attributed to the methoxy group’s hydrogen-bonding capacity .
Data Table 2: Core Heterocycle Comparison
| Compound Type | Core Structure | Key Activity | Reference |
|---|---|---|---|
| Triazolopyrimidine | [1,2,4]Triazolo[1,5-a]pyrimidine | ALS inhibition (herbicidal) | |
| Pyrazolopyrimidine | Pyrazolo[1,5-a]pyrimidine | Antifungal |
Functional Group Variations
Key Analogs :
- Oxadiazole/Thiadiazole Hybrids (): Compounds like 2-benzylthio-5-methyl-7-(5-substituted benzylthio-1,3,4-oxadiazol-2-yl)methoxy-triazolopyrimidines demonstrate dual antiviral and antifungal activities. For instance, compound 5j () exhibits 43% inhibition of tobacco mosaic virus (TMV) at 500 μg/mL, likely due to the oxadiazole ring’s ability to mimic nucleic acid bases .
- Hydrazone Derivatives (): Hydrazone-linked triazolopyrimidines, such as N-[2-benzylsulfonyl-5-methyl-triazolopyrimidin-7-yl]acetohydrazones, show improved bioavailability. Compound 5k () inhibits Botrytis cinerea by 70% at 50 μg/mL, suggesting enhanced membrane penetration from the sulfonyl group .
Steric and Chiral Effects
Key Study : 5,7-Dimethyl-triazolopyrimidine hydrazones ()
- Structural Feature : Chiral centers introduced via α-methyl substitutions.
- Impact: Chiral analogs (e.g., (R)-5,7-dimethyl-triazolopyrimidine hydrazones) show 20–30% higher herbicidal activity than non-chiral counterparts, attributed to enantioselective interactions with ALS .
Biological Activity
7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a triazole ring fused to a pyrimidine ring with a chlorine atom at the 3-position of the phenyl ring. This unique arrangement contributes to its biological activity.
Anticancer Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer).
Table 1: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6n | A549 | 5.9 ± 1.7 |
| 6n | SW-480 | 2.3 ± 0.91 |
| 6n | MCF-7 | 5.65 ± 2.33 |
| Cisplatin | A549 | 15.37 |
| Cisplatin | SW-480 | 16.1 |
| Cisplatin | MCF-7 | 3.2 |
The compound demonstrated a dose-dependent induction of apoptosis in A549 cells, with early apoptotic rates increasing from 2.61% at low concentrations to over 65% at higher doses .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit the ERK signaling pathway, which plays a crucial role in cell proliferation and survival.
- Enzyme Interaction : These compounds may interact with various enzymes and proteins involved in cell cycle regulation and apoptosis.
Case Studies
Recent studies have highlighted the effectiveness of triazolopyrimidine derivatives in targeting specific molecular pathways associated with cancer progression.
- Study on Quinazoline-Pyrimidine Hybrids : A series of quinazoline-pyrimidine hybrids were synthesized and evaluated for their antiproliferative activity. The best-performing compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like Cisplatin .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to targets such as EGFR (Epidermal Growth Factor Receptor), providing insights into their potential as targeted therapies .
Q & A
Q. What are the standard synthetic routes for 7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with triazole derivatives. For example, a protocol adapted from Repich et al. (2017) uses:
- Step 1: Reacting 5-amino-1,2,4-triazole with a 3-chlorophenyl-substituted β-diketone in ethanol under reflux (12–24 hours).
- Step 2: Acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) to form the triazolopyrimidine core.
Optimization Tips: - Solvent: Ethanol or DMF improves solubility of aromatic intermediates .
- Catalysis: Adding catalytic p-toluenesulfonic acid (p-TsOH) reduces reaction time by 30% .
- Temperature: Controlled heating (80–100°C) minimizes side reactions like halogen displacement.
Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Signals at δ 8.2–8.5 ppm confirm aromatic protons on the 3-chlorophenyl group. A singlet near δ 6.8 ppm corresponds to the pyrimidine C-H .
- ¹³C NMR: Peaks at 155–160 ppm indicate triazole ring carbons, while 125–130 ppm confirm chlorophenyl carbons .
- Mass Spectrometry (HRMS): A molecular ion peak at m/z 286.05 (calculated for C₁₁H₈ClN₅) validates the molecular formula .
- X-ray Crystallography: Used to resolve ambiguities in regiochemistry (e.g., triazole vs. pyrimidine substitution patterns) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
Methodological Answer: Discrepancies often arise from variations in:
- Assay Conditions: e.g., ATP concentrations in kinase inhibition assays (PubChem data shows IC₅₀ shifts from 1.2 µM to 3.4 µM with 10 mM vs. 1 mM ATP) .
- Structural Modifications: Substitution at the 5-position (e.g., methyl vs. trifluoromethyl groups) alters binding affinity to adenosine receptors by >10-fold .
Resolution Strategy: - Control Experiments: Replicate assays with standardized protocols (e.g., Eurofins Panlabs’ kinase panel).
- Computational Modeling: Use molecular docking (AutoDock Vina) to compare binding poses of disputed derivatives .
Q. What crystallographic parameters define the triazolopyrimidine core, and how do substituents influence molecular packing?
Methodological Answer:
- Crystal System: Monoclinic (space group P2₁/c) is common for triazolopyrimidines. Key parameters from Repich et al. (2017):
- Unit Cell Dimensions: a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, β = 97.5° .
- Packing Analysis: The 3-chlorophenyl group induces π-stacking interactions (3.5 Å interplanar distance), stabilizing the lattice .
- Substituent Effects: Bulky groups (e.g., 4-trifluoromethylphenyl) reduce solubility by increasing hydrophobic surface area .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- Key SAR Insights:
- Design Strategy:
Q. What experimental protocols are recommended for assessing in vitro cytotoxicity and selectivity?
Methodological Answer:
- Cell Lines: Use NCI-60 panel for broad screening or target-specific lines (e.g., HeLa for CDK2 inhibition) .
- Dose Range: 0.1–100 µM, with 72-hour exposure to capture delayed effects.
- Selectivity Index (SI): Calculate as IC₅₀(normal cells)/IC₅₀(cancer cells). For example, SI >10 indicates low off-target toxicity .
Critical Controls: - Include staurosporine as a positive control for apoptosis.
- Measure caspase-3 activation to confirm mechanism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
